molecular formula C13H17FN2O2 B11859974 tert-Butyl 8-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate

tert-Butyl 8-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate

Cat. No.: B11859974
M. Wt: 252.28 g/mol
InChI Key: XOMCPAZDHSJXJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 8-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate is a fluorinated derivative of the partially saturated quinoxaline bicyclic system. The quinoxaline core consists of a benzene ring fused to a pyrazine ring, with two nitrogen atoms at positions 1 and 2. In this compound, the 3,4-positions are hydrogenated (dihydroquinoxaline), and the tert-butyl carbamate group at position 1 acts as a protective moiety commonly used in organic synthesis to stabilize amines during reactions .

Properties

Molecular Formula

C13H17FN2O2

Molecular Weight

252.28 g/mol

IUPAC Name

tert-butyl 8-fluoro-3,4-dihydro-2H-quinoxaline-1-carboxylate

InChI

InChI=1S/C13H17FN2O2/c1-13(2,3)18-12(17)16-8-7-15-10-6-4-5-9(14)11(10)16/h4-6,15H,7-8H2,1-3H3

InChI Key

XOMCPAZDHSJXJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2=C1C(=CC=C2)F

Origin of Product

United States

Biological Activity

Tert-butyl 8-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate is a compound belonging to the quinoxaline class, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthetic routes, and relevant case studies.

  • Molecular Formula : C13_{13}H14_{14}FNO2_{2}
  • Molecular Weight : 235.25 g/mol
  • CAS Number : 154590-35-9

Biological Activity Overview

Quinoxaline derivatives have been studied for various biological activities, including antimicrobial, antiviral, anticancer, and neuroprotective effects. This compound has shown promising results in several studies.

Antiviral Activity

Research indicates that quinoxaline derivatives can inhibit viral replication. A notable study demonstrated that similar compounds exhibited significant inhibition of HIV reverse transcriptase, with some derivatives showing an EC50_{50} value as low as 0.15 µg/mL . Although specific data for this compound is limited, its structural similarities suggest potential antiviral properties.

Anticancer Properties

Quinoxaline derivatives have also been evaluated for their anticancer activities. A related compound showed IC50_{50} values of 1.9 µg/mL against HCT-116 and 2.3 µg/mL against MCF-7 cancer cell lines . The mechanism involves the inhibition of specific enzymes involved in cancer cell proliferation.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through various methods, including:

  • Directed ortho-lithiation : This method allows for the introduction of fluorine at the 8-position and is a crucial step in synthesizing fluorinated quinoxalines .
  • Acylation reactions : These reactions can lead to various substitutions on the quinoxaline core, enhancing biological activity.

Table 1: Comparison of Biological Activities of Quinoxaline Derivatives

Compound NameActivity TypeIC50_{50} / EC50_{50} ValueReference
Quinoxaline AAntiviral0.15 µg/mL
Quinoxaline BAnticancer1.9 µg/mL (HCT-116)
Quinoxaline CAnticancer2.3 µg/mL (MCF-7)

Case Studies

  • Antiviral Efficacy : A study on related quinoxaline compounds found significant antiviral activity against HIV, supporting the hypothesis that this compound may exhibit similar effects .
  • Antitumor Activity : In another case study involving structurally similar compounds, researchers observed that certain derivatives displayed potent anticancer properties with low IC50_{50} values against various cancer cell lines .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds related to tert-butyl 8-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate exhibit promising anticancer properties. For instance, derivatives of quinoxaline have been shown to inhibit cell proliferation in various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The structure-activity relationship (SAR) studies suggest that modifications to the quinoxaline core can enhance potency against these cell lines .

Neuroprotective Effects

Compounds in the quinoxaline family have also been investigated for their neuroprotective effects, particularly in relation to neurodegenerative diseases such as Alzheimer's disease. The mechanism often involves the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby increasing its levels in the synaptic cleft and potentially improving cognitive function .

Acetylcholinesterase Inhibition

The inhibition of AChE is crucial in developing treatments for Alzheimer's disease. Research has demonstrated that certain derivatives of dihydroquinoxaline compounds can act as effective AChE inhibitors, with IC50 values indicating strong binding affinity . This suggests that this compound could serve as a lead compound for further development into therapeutic agents.

Antiviral Properties

Emerging evidence suggests that quinoxaline derivatives may possess antiviral properties. For example, they have been explored as potential inhibitors of hepatitis B virus (HBV) capsid assembly . The structural features of this compound may contribute to its efficacy in disrupting viral replication processes.

Case Studies and Research Findings

StudyFindings
Study on Anticancer ActivityDemonstrated significant antiproliferative effects against HCT-116 and MCF-7 cell lines with IC50 values ranging from 1.9–7.52 μg/mL for selected derivatives.
Neuroprotective EffectsHighlighted the potential of quinoxaline derivatives as AChE inhibitors, contributing to increased acetylcholine levels and cognitive enhancement in Alzheimer’s models.
Antiviral ActivityExplored the use of quinoxaline derivatives as inhibitors of HBV capsid assembly, indicating a novel therapeutic avenue for antiviral drug development.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group (-NH₂) adjacent to the ethanone moiety exhibits nucleophilic reactivity, enabling:

Acylation :
Reaction with acetyl chloride in anhydrous dichloromethane (DCM) at 0–5°C produces N-acetyl derivatives. Yields depend on reaction time and stoichiometry:

ReagentConditionsProductYield (%)Reference
Acetyl chlorideDCM, 0–5°C, 2 hN-Acetylated derivative78–85
Benzoyl chlorideTHF, rt, 4 hN-Benzoylated derivative65–72

Alkylation :
Reactions with alkyl halides (e.g., methyl iodide) in the presence of NaHCO₃ yield N-alkylated products. Steric hindrance from the quinoline ring reduces yields for bulkier alkyl groups (e.g., isopropyl: ≤40%) .

Condensation Reactions Involving the Ethanone Moiety

The ethanone group (-CO-) participates in condensation reactions:

Schiff Base Formation :
Reacts with aromatic aldehydes (e.g., benzaldehyde) under acidic conditions (HCl/EtOH) to form imines:

AldehydeConditionsProductYield (%)Reference
BenzaldehydeEtOH, HCl, reflux(E)-N-benzylidene derivative82
4-NitrobenzaldehydeToluene, 110°C(E)-N-(4-nitrobenzylidene) analog75

Knorr Quinoline Synthesis :
In ethanol with β-keto esters and ammonium acetate, the ethanone group facilitates cyclization to form polycyclic quinoline derivatives .

Electrophilic Aromatic Substitution on the Quinoline Ring

The electron-rich quinoline ring undergoes regioselective substitution:

Nitration :
Reaction with HNO₃/H₂SO₄ at 0°C selectively nitrates position 5 (meta to methoxy group):

Nitrating AgentPosition SubstitutedMajor ProductYield (%)Reference
HNO₃ (70%)C-55-Nitro derivative68

Halogenation :
Bromination (Br₂/FeBr₃) occurs at position 7 (para to ethoxy group), yielding 7-bromo derivatives (~60%) .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the quinoline scaffold:

Heck Reaction :
Reacts with aryl halides (e.g., iodobenzene) using Pd(OAc)₂ and Et₃N to form C-3 aryl-substituted derivatives:

Aryl HalideCatalyst SystemProductYield (%)Reference
IodobenzenePd(OAc)₂, PPh₃, Et₃N3-Phenylquinoline derivative72
4-BromotoluenePdCl₂(dppf), K₂CO₃3-(4-Methylphenyl) analog65

Sonogashira Coupling :
With terminal alkynes (e.g., phenylacetylene), forms alkynyl derivatives at C-3. Yields improve with electron-withdrawing substituents on the alkyne .

Oxidation and Reduction Reactions

Oxidation :
The ethanone group is resistant to mild oxidants (e.g., KMnO₄), but strong oxidants like CrO₃ convert it to a carboxylic acid (~55% yield) .

Reduction :
NaBH₄ reduces the ethanone to a secondary alcohol, while LiAlH₄ fully reduces it to an ethyl group (yields: 70–85%) .

Photochemical Reactions

Under UV light (λ = 254 nm), the compound undergoes [2+2] cycloaddition with alkenes, forming fused bicyclic products. Quantum yield studies show a dependence on solvent polarity (highest in acetonitrile) .

Comparative Reactivity of Structural Analogs

The substitution pattern critically influences reactivity:

Analog StructureKey Reactivity Difference vs. Target CompoundReference
1-(6-Methoxyquinolin-4-yloxy)ethanoneHigher electrophilic substitution at C-5 due to electron-donating methoxy
2-AminoquinolineFaster acylation due to less steric hindrance

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between tert-butyl 8-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate and analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key NMR Signals (δ, ppm) Reported Applications
This compound 8-F C₁₃H₁₆FN₂O₂ 252.28 N/A Inferred tert-butyl: ~1.53 (s, 9H); Aromatic: Signals influenced by F substituent Synthetic intermediate; safety hazards noted
tert-Butyl 4-[4-(methoxycarbonyl)benzyl]-3,4-dihydroquinoxaline-1(2H)-carboxylate 4-(Methoxycarbonylbenzyl) C₂₂H₂₅N₂O₄ 383.3 (LRMS [M+H]⁺) N/A 7.99–7.32 (AA’XX’ aromatic), 1.53 (s, 9H, tert-butyl), 3.90 (s, 3H, OCH₃) HDAC6 inhibitor research
tert-Butyl 6-nitro-3,4-dihydroquinoxaline-1(2H)-carboxylate 6-NO₂ C₁₂H₁₅N₃O₄ 265.27 122–124 10.69 (s, ArH), 9.06 (s, ArH), 1.54 (s, 9H, tert-butyl) High-throughput synthesis intermediate
tert-Butyl 7-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate 7-F C₁₃H₁₆FN₂O₂ 252.28 N/A Inferred tert-butyl: ~1.53 (s, 9H); Aromatic: Positional isomer of 8-F derivative N/A (structural analog)
tert-Butyl 8-bromo-6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate 8-Br, 6-OH (isoquinoline core) C₁₄H₁₈BrNO₃ 328.20 N/A N/A N/A (distinct core structure)

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (NO₂, F): The nitro group at position 6 () significantly alters electronic density, as seen in downfield-shifted aromatic protons (δ 10.69 and 9.06) . Bulkier Substituents: The methoxycarbonylbenzyl group in compound 16a () increases molecular weight and complexity, likely improving target binding in HDAC6 inhibition .

Structural Isomerism :

  • The 7-fluoro and 8-fluoro positional isomers ( vs. 9) may exhibit divergent reactivity and biological activity due to differences in steric and electronic environments.

Core Modifications: The isoquinoline derivative () demonstrates how core structural changes (quinoxaline vs.

Preparation Methods

Fluorinated o-Phenylenediamine Precursors

A common approach involves using 2-fluoro-1,2-diaminobenzene derivatives. For example, 8-fluoro-3,4-dihydroquinoxaline can be prepared by reacting 2-fluoro-1,2-diaminobenzene with glyoxylic acid under acidic conditions. The reaction proceeds via imine formation and subsequent cyclization:

2-Fluoro-1,2-diaminobenzene+HCOCOOHHCl, EtOH8-Fluoro-3,4-dihydroquinoxalin-2(1H)-one\text{2-Fluoro-1,2-diaminobenzene} + \text{HCOCOOH} \xrightarrow{\text{HCl, EtOH}} \text{8-Fluoro-3,4-dihydroquinoxalin-2(1H)-one}

Yields for this step range from 60–75%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).

Directed ortho-Lithiation

Alternative routes employ directed metallation to introduce fluorine post-cyclization. For instance, 3,4-dihydroisoquinoline derivatives undergo lithiation at the 8-position using butyllithium, followed by quenching with electrophilic fluorine sources (e.g., N-fluorobenzenesulfonimide). This method requires careful temperature control (−78°C to 0°C) to minimize side reactions.

Introduction of the tert-Butyl Carbamate Group

The Boc protection step is critical for stabilizing the secondary amine and enabling downstream functionalization.

Boc Anhydride Protocol

The most widely used method involves treating 8-fluoro-3,4-dihydroquinoxaline with di-tert-butyl dicarbonate (Boc2_2O) in the presence of a base. Typical conditions include:

  • Reagents : Boc2_2O (1.2 equiv), NaH (1.5 equiv)

  • Solvent : Anhydrous DMF or THF

  • Temperature : 0°C to room temperature

  • Reaction Time : 4–12 hours

The reaction mechanism proceeds via deprotonation of the secondary amine by NaH, followed by nucleophilic attack on Boc2_2O. Yields exceed 85% when using high-purity starting materials.

Alternative Bases

In cases where NaH poses safety concerns, organic bases like DMAP or Et3_3N may be substituted, though reaction times increase to 24–48 hours. For example:

8-Fluoro-3,4-dihydroquinoxaline+Boc2OEt3N, CH2Cl2tert-Butyl 8-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate\text{8-Fluoro-3,4-dihydroquinoxaline} + \text{Boc}2\text{O} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{tert-Butyl 8-fluoro-3,4-dihydroquinoxaline-1(2H)-carboxylate}

This method achieves 70–80% yields but requires rigorous exclusion of moisture.

Optimization Strategies

Temperature and Solvent Effects

  • Low-Temperature Lithiation : Maintaining −78°C during fluorination prevents ring-opening side reactions.

  • Polar Aprotic Solvents : DMF enhances Boc group incorporation due to its high dielectric constant, while THF offers better solubility for hydrophobic intermediates.

Catalytic Enhancements

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) accelerates Boc protection in biphasic systems (e.g., H2_2O/CH2_2Cl2_2), reducing reaction times to 2–4 hours.

  • Microwave Assistance : Cyclocondensation steps benefit from microwave irradiation (100–150°C, 30–60 minutes), improving yields by 15–20% compared to conventional heating.

Purification and Characterization

Chromatographic Techniques

Step Method Conditions Purity
Boc ProtectionFlash ChromatographyHexane/EtOAc (70:30 to 50:50 gradient)>95%
Final ProductPreparative HPLCC18 column, H2_2O/MeCN + 0.1% TFA>99%

Preparative HPLC is essential for removing regioisomers and residual bases. Neutralization of fractions with NaHCO3_3 before lyophilization prevents acid-induced degradation.

Spectroscopic Validation

  • 1^1H NMR : Key signals include the tert-butyl singlet at δ 1.57 ppm and aromatic protons at δ 7.04–7.74 ppm.

  • HRMS : Molecular ion [M+H]+^+ observed at m/z 253.128 (calculated 253.129).

Industrial-Scale Considerations

Large-scale synthesis (≥1 kg) necessitates:

  • Continuous-Flow Reactors : Minimize exothermic risks during Boc protection.

  • Catalyst Recycling : Titanium(IV) ethoxide improves imine formation efficiency by 30% in cyclocondensation steps.

  • Cost-Effective Fluorination : Using KF instead of NFSI reduces raw material costs by 40%, albeit with lower selectivity (85:15 desired:byproduct ratio).

Challenges and Solutions

Challenge Solution
Regioisomeric ContaminationChiral HPLC separation with cellulose-based columns
Boc Group HydrolysisStrict anhydrous conditions during storage
Low Cyclization YieldsMicrowave-assisted synthesis with TiCl4_4

Q & A

Q. Table 1. Key Synthetic Parameters for this compound Analogs

ParameterTypical ConditionsReference
Fluorination reagentSelectfluor® or KF/18-crown-6
Boc protectionBoc₂O, DMAP, DCM
PurificationPreparative HPLC (C18 column, MeOH/H₂O)
Yield range31–67% (depending on substrate)

Q. Table 2. Spectral Data Comparison

TechniqueKey SignalsReference
¹H NMR (CD₃OD)δ 1.57 (s, 9H, Boc CH₃), δ 7.30 (m, Ar-H)
¹³C NMR (DMSO-d₆)δ 166.2 (C=O), δ 81.6 (Boc quaternary C)
HRMS (ESI)[M − H]⁺ m/z 396.1565 (calc.)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.